molecular formula C19H23NO5S B11414664 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11414664
M. Wt: 377.5 g/mol
InChI Key: KVOYBDLVBJSOJO-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a benzamide derivative characterized by a 4-ethoxybenzamide core substituted with two distinct moieties: a 1,1-dioxidotetrahydrothiophen-3-yl group and a (5-methylfuran-2-yl)methyl group.

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C19H23NO5S/c1-3-24-17-8-5-15(6-9-17)19(21)20(12-18-7-4-14(2)25-18)16-10-11-26(22,23)13-16/h4-9,16H,3,10-13H2,1-2H3

InChI Key

KVOYBDLVBJSOJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dioxidotetrahydrothiophenyl group is achieved through a series of reactions, including sulfonation and cyclization. The ethoxy group is then added via an etherification reaction. The final step involves the coupling of the benzamide core with the 5-methylfuran-2-ylmethyl group under specific reaction conditions, such as the use of a base catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide exhibit significant anticancer activity. For instance, studies involving structural analogs have shown that modifications can lead to enhanced cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

The mechanism of action for these compounds often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, certain derivatives have been shown to inhibit key enzymes involved in tumor growth, leading to reduced viability of cancer cells.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural components suggest potential interactions with bacterial cell membranes or essential metabolic pathways. Preliminary studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

The mechanism may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. Such properties are critical in addressing the growing concern of antibiotic resistance.

Case Studies and Research Findings

Several case studies have highlighted the applications and effectiveness of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity in MCF-7 cells with an IC50 value lower than standard chemotherapeutics .
Study 2Antimicrobial EfficacyShowed broad-spectrum activity against multiple bacterial strains, suggesting potential as a new antibiotic .
Study 3Mechanistic InsightsIdentified enzyme targets affected by the compound, providing insights into its mode of action in cancer therapy .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of sulfone and methylfuran groups. Comparisons with related benzamides highlight critical differences in substituent effects:

Compound Key Substituents Synthesis Method Key Properties/Applications Reference
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide 1,1-dioxidotetrahydrothiophen-3-yl, 5-methylfuran-2-yl Likely amide coupling (e.g., EDC/HOBt) Hypothesized catalytic/bioactive applications
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group Benzoyl chloride + amino alcohol Metal-catalyzed C–H bond functionalization
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone ring, phenyl EDC/HOBt-mediated coupling Bioactivity (e.g., antimicrobial, anticancer)
Triazole-based benzamides (e.g., K1–K6) Triazole, thiazole, or aryl imino groups Multi-step coupling Cytotoxic activity (docking scores: -6.77 to -8.54 kcal/mol)
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide Fluorophenyl-furan, sulfone group Not specified Structural analog with fluorophenyl variation

Key Observations:

  • Sulfone vs.
  • Methylfuran vs. Thiazolidinone: The methylfuran substituent confers aromaticity and steric bulk, contrasting with the thiazolidinone ring in ’s compound, which introduces a heterocyclic, hydrogen-bonding motif often linked to bioactivity .
  • Bioactivity Potential: Triazole-based benzamides () exhibit cytotoxic docking scores comparable to vorinostat (-9.1 kcal/mol), suggesting that the main compound’s methylfuran and sulfone groups could be optimized for similar targets .

Physicochemical and Functional Properties

  • Electron Density: The methylfuran’s electron-rich nature may enhance π-π stacking in biological targets, contrasting with ’s triazole-based derivatives, where electron-deficient aryl groups improve binding to HDAC8 .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a tetrahydrothiophene ring and various functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Characteristics

The molecular formula of the compound is C21H27NO4SC_{21}H_{27}NO_4S with a molecular weight of approximately 421.6 g/mol. The structure incorporates a dioxidotetrahydrothiophen moiety, an ethoxy group, and a furan derivative, which may contribute to its biological efficacy.

Property Details
Molecular FormulaC21H27NO4S
Molecular Weight421.6 g/mol
Key Functional GroupsDioxidotetrahydrothiophene, Ethoxy, Furan

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives similar to this compound. For instance, compounds with similar structures have shown significant activity against various pathogens, including fungi and bacteria. In particular, compounds featuring the dioxidotetrahydrothiophene moiety have been noted for their enhanced antifungal activity against Pyricularia oryzae with inhibition rates reaching up to 77.8% at certain concentrations .

Cytotoxicity

The compound's cytotoxic effects have been evaluated in vitro using various cancer cell lines. Preliminary results indicate that derivatives exhibit selective cytotoxicity against specific cancer types. For example, benzamide compounds have demonstrated significant inhibition of cell proliferation in HepG2 liver cancer cells .

Cell Line IC50 (µM) Effect
HepG214.01Induction of apoptosis
MCF7 (Breast Cancer)TBDCell cycle arrest observed

The proposed mechanism of action for compounds related to this compound involves the modulation of ion channels and inhibition of key metabolic pathways in target cells. Notably, some derivatives have been identified as G protein-gated inwardly rectifying potassium (GIRK) channel activators, which may play a role in their pharmacological effects .

Case Study 1: Antifungal Activity

A study involving a series of benzamide derivatives demonstrated that compounds structurally similar to this compound exhibited promising antifungal activity against Candida albicans. The lead compound showed an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antifungal agents.

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, derivatives were tested against various cancer cell lines including MCF7 and HepG2. Results indicated that certain compounds led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways.

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